2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid
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Overview
Description
2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . It is characterized by a cyclopropane ring substituted with a phenyl group and two methyl groups, and an acetic acid moiety attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety . One common method involves the reaction of 2,2-dimethyl-1-phenylcyclopropane with a halogenated acetic acid derivative under basic conditions to yield the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the cyclopropane ring and phenyl group play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethylcyclopropyl)acetic acid: Lacks the phenyl group, which may result in different chemical and biological properties.
2-Phenylacetic acid: Lacks the cyclopropane ring, which may affect its reactivity and interactions with biological targets.
Cyclopropaneacetic acid: Lacks both the phenyl group and the additional methyl groups, leading to distinct chemical behavior.
Uniqueness
2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid is unique due to the presence of both the cyclopropane ring and the phenyl group, which confer specific chemical reactivity and potential biological activity . These structural features distinguish it from other similar compounds and make it a valuable subject of study in various fields of research .
Properties
IUPAC Name |
2-(2,2-dimethyl-1-phenylcyclopropyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-12(2)9-13(12,8-11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQQWAUDIPDGAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CC(=O)O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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